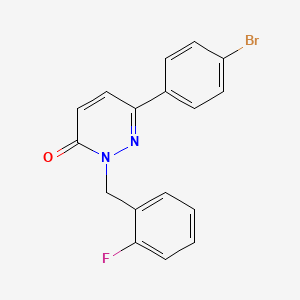

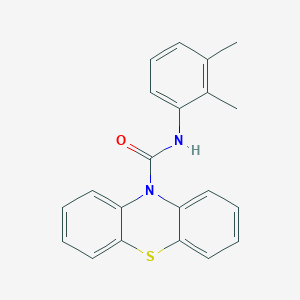

![molecular formula C18H12FN3S B5660010 N-(2-fluorophenyl)-5-phenylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B5660010.png)

N-(2-fluorophenyl)-5-phenylthieno[2,3-d]pyrimidin-4-amine

Descripción general

Descripción

Synthesis Analysis

The synthesis of related fluorine-containing thieno[2,3-d]pyrimidines involves tandem aza-Wittig and annulation reactions, starting from iminophosphoranes, para-fluoro phenyl isocyanate, and substituted phenols or amines, yielding compounds with varied functional groups in moderate to high yields. This method provides a versatile approach to synthesizing a wide range of fluorine-containing thieno[2,3-d]pyrimidines, potentially including N-(2-fluorophenyl)-5-phenylthieno[2,3-d]pyrimidin-4-amine, by selecting appropriate starting materials and reaction conditions (Ren et al., 2007).

Molecular Structure Analysis

The molecular structure of thienopyrimidines is characterized by the fusion of a thiophene ring with a pyrimidine ring, resulting in a bicyclic system that provides a rigid framework for further functionalization. Single-crystal X-ray diffraction analysis is a powerful tool for elucidating the exact three-dimensional arrangement of atoms within these molecules, revealing important structural features such as bond lengths, angles, and the overall geometry of the molecule. These structural insights are crucial for understanding the compound's reactivity and interactions with biological targets (Moreno-Fuquen et al., 2021).

Chemical Reactions and Properties

Thieno[2,3-d]pyrimidines, including N-(2-fluorophenyl)-5-phenylthieno[2,3-d]pyrimidin-4-amine, participate in a variety of chemical reactions, leveraging the reactivity of the pyrimidine ring and the substituents on the thiophene and phenyl rings. These reactions include nucleophilic substitutions, where the compound acts as an electrophile, and cyclization reactions, where it serves as a precursor to more complex heterocyclic systems. The presence of a fluorine atom can significantly influence the compound's electronic properties and reactivity due to its electronegativity and ability to form hydrogen bonds (Gan et al., 2021).

Aplicaciones Científicas De Investigación

Apoptosis Induction in Cancer Treatment

N-(2-fluorophenyl)-5-phenylthieno[2,3-d]pyrimidin-4-amine and related compounds have been identified as potent inducers of apoptosis, particularly in cancer cells. A study demonstrated that similar compounds, such as 4-anilino-N-methylthieno[3,2-d]pyrimidines and 4-anilino-N-methylthieno[2,3-d]pyrimidines, exhibited significant apoptosis-inducing properties in human breast cancer cells through the inhibition of tubulin polymerization. This highlights their potential utility in developing treatments for various cancers (Kemnitzer et al., 2009).

Fungicidal Activities

The compound and its derivatives have shown promise in fungicidal applications. A study discussed the synthesis and fungicidal activities of fluorine-containing pyrido[4,3-d]pyrimidin-4(3H)-ones, a category that includes compounds structurally similar to N-(2-fluorophenyl)-5-phenylthieno[2,3-d]pyrimidin-4-amine. These compounds exhibited inhibition activities against pathogens such as Rhizoctonia solani and Botrytis cinereapers (Ren et al., 2007).

Antioxidant Activity

A study involving the synthesis of N-substituted phenyl-5-methyl-6-(5-(4-substituted phenyl)-1,3,4-oxadiazol-2-yl)thieno[2,3-d]pyrimidin-4-amine derivatives, which are related to the compound , revealed significant antioxidant activity in vitro. These compounds were effective in scavenging free radicals, suggesting their potential use in therapeutic applications requiring antioxidant properties (Kotaiah et al., 2012).

Antitumor Applications

Related thieno[2,3-d]pyrimidine derivatives have been synthesized and evaluated for their antitumor activities. For instance, some derivatives demonstrated activity against human tumor cell lines, indicating their potential as antitumor agents. This underscores the broader applicability of thieno[2,3-d]pyrimidine compounds in cancer research (Becan & Wagner, 2008).

Propiedades

IUPAC Name |

N-(2-fluorophenyl)-5-phenylthieno[2,3-d]pyrimidin-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12FN3S/c19-14-8-4-5-9-15(14)22-17-16-13(12-6-2-1-3-7-12)10-23-18(16)21-11-20-17/h1-11H,(H,20,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPUPCAIQJHDUQD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CSC3=NC=NC(=C23)NC4=CC=CC=C4F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12FN3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(2,5-dimethoxyphenyl)-1-methylbenzo[f]quinoline](/img/structure/B5659932.png)

![1-(6-methylthieno[2,3-d]pyrimidin-4-yl)-N-[2-(1,3-thiazol-2-yl)ethyl]piperidin-4-amine](/img/structure/B5659946.png)

![2-methyl-1-{2-oxo-2-[4-(2-oxo-1,3-oxazolidin-3-yl)piperidin-1-yl]ethyl}quinolin-4(1H)-one](/img/structure/B5659955.png)

![6-{[2-(3-methoxyphenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}-4,5-dihydropyridazin-3(2H)-one](/img/structure/B5659981.png)

![2-[1-(3-furylmethyl)-4-(2-methylthieno[2,3-d]pyrimidin-4-yl)piperazin-2-yl]ethanol](/img/structure/B5659992.png)

![8-(6,7-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-3-ylacetyl)-2-isobutyl-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5659997.png)

![[(3aS*,9bS*)-2-[3-(3-chloroisoxazol-5-yl)propanoyl]-1,2,3,9b-tetrahydrochromeno[3,4-c]pyrrol-3a(4H)-yl]methanol](/img/structure/B5660004.png)

![1-methyl-8-[(1-methyl-1H-pyrazol-5-yl)carbonyl]-2-oxo-1,8-diazaspiro[4.5]decane-4-carboxylic acid](/img/structure/B5660028.png)

![9-[(3-amino-2-thienyl)carbonyl]-2-[2-(2-pyridinyl)ethyl]-2,9-diazaspiro[5.5]undecan-3-one hydrochloride](/img/structure/B5660036.png)